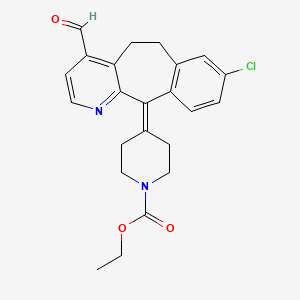

4-Formyl Loratadine

説明

BenchChem offers high-quality 4-Formyl Loratadine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl Loratadine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 4-(13-chloro-7-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13-14H,2-3,5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKJBTXVGIPIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C=O)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652596 | |

| Record name | Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-16-7 | |

| Record name | Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Formyl Loratadine: Chemical Structure & Molecular Characterization

This guide details the chemical identity, structural characterization, and formation mechanisms of 4-Formyl Loratadine , a specific impurity and degradation product distinct from the more common N-Formyl Desloratadine.

Technical Monograph for Pharmaceutical Analysis

Executive Summary

4-Formyl Loratadine (CAS: 1076198-16-7) is a structural derivative of the second-generation antihistamine Loratadine. Unlike the major metabolite Desloratadine or the common impurity N-Formyl Desloratadine, this compound retains the ethyl carbamate moiety of the parent drug but bears a formyl (-CHO) substitution on the pyridine ring.

Its presence in pharmaceutical formulations is typically associated with excipient-drug interactions (specifically formaldehyde-mediated pathways) or oxidative degradation of hydroxymethyl precursors. Control of this impurity is critical in liquid formulations (syrups) and solid dosage forms containing reactive excipients (e.g., PEG, gelatin).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data |

| Common Name | 4-Formyl Loratadine |

| Systematic Name | Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate |

| CAS Registry Number | 1076198-16-7 |

| Molecular Formula | C₂₃H₂₃ClN₂O₃ |

| Molecular Weight | 410.89 g/mol |

| Parent Compound | Loratadine (MW 382.88 g/mol ) |

| Mass Difference | +28.01 Da (Addition of -CO-, formally substitution of H with CHO) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Practically insoluble in water |

Structural Differentiation

It is imperative to distinguish 4-Formyl Loratadine from N-Formyl Desloratadine (CAS 117810-61-4).

-

4-Formyl Loratadine: Formyl group attached to the pyridine ring carbon; Ethyl carbamate retained. (MW 410.89)

-

N-Formyl Desloratadine: Formyl group attached to the piperidine nitrogen ; Ethyl carbamate lost. (MW 338.83)

Formation Mechanism & Synthesis[9][10][11][12]

The formation of 4-Formyl Loratadine typically follows a radical-mediated or excipient-driven pathway involving formaldehyde, a common trace impurity in excipients like Polyethylene Glycol (PEG) and Povidone.

Pathway Analysis[13]

-

Hydroxymethylation: Reaction of Loratadine with formaldehyde (or formaldehyde radicals) leads to 4-Hydroxymethyl Loratadine .

-

Oxidation: Subsequent oxidation of the hydroxymethyl group yields 4-Formyl Loratadine .

Caption: Stepwise formation of 4-Formyl Loratadine via formaldehyde-mediated hydroxymethylation followed by oxidation.

Structural Characterization (Spectroscopy)

Identification of 4-Formyl Loratadine relies on detecting the unique aldehyde signals which are absent in the parent molecule.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, DMSO-d₆):

-

Aldehyde Proton (-CHO): Distinct singlet signal at δ 10.0 – 10.2 ppm . This is the diagnostic peak.

-

Pyridine Ring Protons: Downfield shift of the aromatic pyridine proton adjacent to the formyl group due to the electron-withdrawing nature of the carbonyl.

-

Ethyl Carbamate Signals: Triplet at ~1.2 ppm (-CH₃) and Quartet at ~4.1 ppm (-CH₂-) remain intact (confirming it is not a desloratadine derivative).

-

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode (+).

-

Precursor Ion: [M+H]⁺ = 411.1 m/z .

-

Fragmentation Pattern (MS²):

-

Loss of Ethyl Carbamate (-73 Da) → m/z 338 (Core tricyclic structure + Formyl).

-

Loss of CO (-28 Da) from the formyl group is a common secondary fragmentation.

-

Characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1) is preserved.[1]

-

Analytical Methodology: HPLC Protocol

To quantify 4-Formyl Loratadine alongside Loratadine and other impurities, a gradient Reverse-Phase HPLC method is recommended.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (Buffer pH ~2.8) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV at 254 nm (Aromatic core) & 280 nm |

| Column Temp | 30°C |

| Injection Volume | 10 - 20 µL |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 20.0 | 20 | 80 |

| 25.0 | 20 | 80 |

| 26.0 | 80 | 20 |

| 35.0 | 80 | 20 |

Retention Behavior:

-

N-Formyl Desloratadine: Elutes early (more polar, no ethyl ester).

-

Loratadine: Elutes late (highly lipophilic).

-

4-Formyl Loratadine: Typically elutes before Loratadine but after Desloratadine derivatives. The formyl group adds slight polarity compared to the parent, reducing retention time on C18.

Regulatory & Safety Context

-

Classification: 4-Formyl Loratadine is considered a degradation product or process-related impurity .

-

ICH Q3B (R2) Guidelines: If present above the identification threshold (usually 0.10% or 0.20% depending on dose), it must be structurally characterized and toxicologically qualified.

-

Genotoxicity: As a structural analog of Loratadine with a reactive aldehyde group, it should be assessed for genotoxic potential (e.g., via in silico QSAR tools like Derek Nexus) to rule out mutagenicity often associated with reactive carbonyls.

References

-

Cerrada, V., et al. (2005). "Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations." Arkivoc, (ix), 200-206. (Describes the precursor mechanism). Retrieved from [Link]

-

PubChem. (2024). Loratadine Compound Summary (CID 3957). National Library of Medicine. Retrieved from [Link]

Sources

A Technical Guide to N-Formyl Desloratadine (CAS 117810-61-4): Properties, Formation, and Analytical Control

Introduction

N-Formyl Desloratadine (NFD), identified by CAS number 117810-61-4, is a molecule of significant interest within the pharmaceutical industry. It is primarily recognized as a key impurity and degradation product of Desloratadine, a potent, long-acting tricyclic H1-antihistamine.[][2] Desloratadine itself is the major active metabolite of Loratadine, another widely used second-generation antihistamine.[3][4] The presence and quantity of NFD in a Desloratadine drug product are critical quality attributes (CQAs) that must be carefully monitored and controlled. This is because NFD's formation can indicate instability in the drug formulation, potentially impacting the product's safety, efficacy, and shelf-life.[][5] Consequently, NFD serves as an essential reference standard in analytical laboratories for method development, validation, and routine quality control testing of Desloratadine formulations.[] This guide provides an in-depth exploration of the physicochemical properties of NFD, the mechanisms behind its formation, and the analytical strategies employed for its detection and quantification.

Section 1: Physicochemical Properties

The foundational step in managing any pharmaceutical impurity is a thorough understanding of its chemical and physical characteristics. NFD is structurally similar to its parent molecule, Desloratadine, with the key difference being the addition of a formyl group (-CHO) to the piperidine nitrogen. This modification alters its polarity, solubility, and chromatographic behavior. The core properties of N-Formyl Desloratadine are summarized in the table below.

Table 1: Physicochemical Properties of N-Formyl Desloratadine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 117810-61-4 | [][2][6][7] |

| Molecular Formula | C₂₀H₁₉ClN₂O | [2][6][8][9] |

| Molecular Weight | 338.83 g/mol | [2][6][8][10] |

| IUPAC Name | 4-(8-chloro-5,6-dihydro-11H-benzo[8][11]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarbaldehyde | [12][13] |

| Synonyms | Desloratadine USP Related Compound F, N-Formyldesloratadine | [][2][6] |

| Appearance | White to Off-White Solid | [][2][6] |

| Melting Point | 147-149°C | [][2][12] |

| Boiling Point | 543.2 ± 50.0°C (Predicted) | [][2][12] |

| Density | 1.323 ± 0.06 g/cm³ (Predicted) | [][2] |

| Solubility | Slightly soluble in Chloroform and Methanol; Very slightly soluble in DMSO | [][2] |

| Storage | Store at 2-8°C or -20°C in an amber vial under an inert atmosphere | [][2][6] |

| SMILES String | C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C=O)C4=C1C=CC=N4 |[][7] |

Section 2: Formation and Significance in Drug Development

The Degradation Pathway: A Case of Drug-Excipient Interaction

It is crucial to distinguish N-Formyl Desloratadine from an in vivo metabolite. The available scientific literature overwhelmingly characterizes NFD as a chemical degradation product formed during the manufacturing or storage of Desloratadine formulations, rather than a product of enzymatic processes in the body.[14][15]

The primary mechanism for its formation involves the reaction of the secondary amine on the piperidine ring of Desloratadine with a formylating agent. A common source of such agents in pharmaceutical formulations is the degradation of certain excipients. For instance, formic acid is a known reactive impurity that can be present in excipients due to oxidative degradation.[16] Furthermore, Desloratadine has been shown to be particularly susceptible to degradation in the presence of acidic excipients, such as the commonly used filler, lactose.[14][15] This reaction can be exacerbated by conditions of heat and humidity, making the control of formulation and storage environments critical.[] The formation of NFD is a significant concern as it represents a loss of the active pharmaceutical ingredient (API) and the introduction of a new, potentially uncharacterized chemical entity into the final product.

Impact on Pharmaceutical Quality

The control of impurities is a cornerstone of modern pharmaceutical development and is mandated by regulatory agencies worldwide. N-Formyl Desloratadine, as a specified impurity in the United States Pharmacopeia (USP) monograph for Desloratadine products, must be monitored to ensure it does not exceed established limits.[17] Its presence above the threshold can signify:

-

Reduced Potency: The conversion of Desloratadine to NFD leads to a direct decrease in the concentration of the active ingredient.

-

Potential Safety Risks: While NFD is structurally related to the API, its pharmacological and toxicological profiles may differ. Strict control is necessary to ensure patient safety.

-

Product Instability: High levels of NFD can indicate a poorly designed formulation or inadequate storage conditions, signaling a product that may not meet its required shelf life.[5]

Section 3: Analytical Methodologies for Quantification and Control

Robust analytical methods are essential for the accurate quantification of N-Formyl Desloratadine in both bulk drug substance and finished pharmaceutical products. The method of choice is typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, valued for its specificity, sensitivity, and precision.[][18]

Chromatographic Separation: A Validated Protocol

The goal of the chromatographic method is to achieve baseline separation between the large Desloratadine API peak and the much smaller NFD impurity peak, as well as any other related substances.

Expertise in Action: Causality Behind Protocol Choices

-

Column: A reversed-phase C18 (ODS) column is selected due to its excellent ability to retain and separate the moderately non-polar tricyclic structures of Desloratadine and NFD from more polar or non-polar impurities.[]

-

Mobile Phase: A gradient elution is often preferred over an isocratic one. This is because a gradient, which involves changing the mobile phase composition over time, allows for the effective elution of compounds with a wider range of polarities. It ensures that later-eluting, more non-polar impurities are washed from the column efficiently while still providing excellent resolution for early-eluting peaks like NFD and Desloratadine.[] The use of a buffer maintains a consistent pH, which is critical for the reproducible ionization state and retention time of the analytes.

-

Detection: UV detection at 280 nm is a common choice, as this wavelength provides good absorbance for the aromatic ring system present in both Desloratadine and NFD, ensuring adequate sensitivity for impurity-level quantification.[]

Protocol: Quantification of N-Formyl Desloratadine as a Related Substance

-

System Preparation:

-

Chromatograph: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

-

Column: ODS C18, 250 mm x 4.6 mm, 4 µm particle size.[]

-

Column Temperature: 35°C.[]

-

-

Reagent and Solution Preparation:

-

Mobile Phase A: Prepare a 0.003 mol/L aqueous solution of sodium dodecyl sulfate containing 0.05% v/v trifluoroacetic acid.[]

-

Mobile Phase B: Ethanol.[]

-

Diluent: A suitable mixture, such as Methanol and 0.1 N Hydrochloric Acid (40:60), should be chosen to ensure complete dissolution of the sample.[17]

-

Standard Solution: Prepare a solution containing a known low concentration (e.g., 0.001 mg/mL) of N-Formyl Desloratadine (Desloratadine Related Compound F) RS in Diluent.[17]

-

Sample Solution: Prepare a solution of the Desloratadine drug product to achieve a nominal concentration of 0.5 mg/mL of the API.[17] This may involve disintegration, sonication for 20-30 minutes, and centrifugation to remove insoluble excipients.[17]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.5 mL/min.[]

-

Detection Wavelength: 280 nm.[]

-

Injection Volume: 40 µL.[]

-

Gradient Program: Develop a suitable gradient to ensure separation (specific timings to be optimized during method development).

-

-

Analysis and Calculation:

-

Inject the diluent (as a blank), the standard solution, and the sample solution.

-

Identify the peak corresponding to N-Formyl Desloratadine in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculate the percentage of NFD in the sample by comparing the peak area of NFD in the sample solution to the peak area of the corresponding standard, accounting for the concentrations of each solution.

-

Spectroscopic Characterization

While chromatography is used for quantification, spectroscopic techniques are indispensable for the initial identification and structural confirmation of impurity reference standards.

-

Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the identity of NFD in a sample. The mass spectrum provides the molecular weight (338.83 Da) and fragmentation patterns that serve as a definitive fingerprint for the molecule, confirming its presence even at trace levels.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of a reference standard, 1D and 2D NMR are the gold standard. While specific spectral data for NFD is not widely published, techniques like ¹H NMR and ¹³C NMR would be used to confirm the presence and position of the formyl group and verify the integrity of the entire molecular structure.[16]

Conclusion

N-Formyl Desloratadine (CAS 117810-61-4) is more than a minor molecular variant; it is a critical indicator of the chemical stability and quality of Desloratadine pharmaceutical products. Its formation, driven by interactions with formulation excipients, underscores the importance of rigorous compatibility studies and the selection of stable, high-purity components in drug development. The ability to accurately detect and quantify this degradant using robust analytical methods, primarily RP-HPLC, is fundamental to ensuring that these widely used antihistamine medications are safe, effective, and meet the stringent standards required by regulatory bodies and expected by patients.

References

-

Patel, A., et al. (n.d.). FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. Retrieved from [Link]

- Google Patents. (n.d.). WO2006020534A2 - Stabilized desloratadine composition.

-

Pharmaffiliates. (n.d.). CAS No : 117810-61-4 | Product Name : N-Formyl Desloratadine. Retrieved from [Link]

-

Drugs.com. (n.d.). Desloratadine vs Loratadine Comparison. Retrieved from [Link]

-

SynThink. (n.d.). 117810-61-4 Loratadine N-Formyl Impurity; N-Formyl Desloratadine. Retrieved from [Link]

-

Patel, B. H., & Suhagia, B. N. (2018). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. Retrieved from [Link]

- Google Patents. (n.d.). WO2005065047A2 - Stable oral composition containing desloratadine.

-

Al-Assi, A. O., et al. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Advances in Pharmacological and Pharmaceutical Sciences. Retrieved from [Link]

-

PubChem. (n.d.). 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-. Retrieved from [Link]

-

USP-NF. (2018). Desloratadine Orally Disintegrating Tablets. Retrieved from [Link]

-

Bober, K., Płonka, M., & Miszczyk, M. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Devillier, P., Roche, N., & Faisy, C. (2008). Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review. Clinical Pharmacokinetics. Retrieved from [Link]

-

Liu, Y., et al. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Affrime, M., et al. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly. Clinical Drug Investigation. Retrieved from [Link]

-

Ushiama, S., et al. (2004). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism and Disposition. Retrieved from [Link]

-

European Medicines Agency. (2017). Assessment report - Review under Article 5(3) of Regulation (EC) No 726/2004 Desloratadine-containing medicinal products. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Disposition of desloratadine in healthy volunteers. Retrieved from [Link]

Sources

- 2. N-ForMyl Desloratadine | 117810-61-4 [chemicalbook.com]

- 3. Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2005065047A2 - Stable oral composition containing desloratadine - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N-Formyl Desloratadine | CAS 117810-61-4 | LGC Standards [lgcstandards.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)- | C20H19ClN2O | CID 14554138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. drugs.com [drugs.com]

- 12. N-Formyl Desloratadine (Desloratadine Impurity) | 117810-61-4 [sigmaaldrich.com]

- 13. N-Formyldesloratadine | CAS 117810-61-4 | LGC Standards [lgcstandards.com]

- 14. sphinxsai.com [sphinxsai.com]

- 15. WO2006020534A2 - Stabilized desloratadine composition - Google Patents [patents.google.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. uspnf.com [uspnf.com]

- 18. rjptonline.org [rjptonline.org]

Technical Guide: Differentiating 4-Formyl Loratadine and Desloratadine in Drug Development

[1]

Executive Summary

In the lifecycle of antihistamine development, distinguishing between active metabolites and degradation impurities is critical for regulatory compliance (ICH Q3A/B) and stability assurance. This guide delineates the technical differences between Desloratadine (the active pharmacological agent) and 4-Formyl Loratadine (chemically known as N-Formyl Desloratadine), a prevalent degradation impurity.[1][2]

While Desloratadine represents the desired metabolic activation of Loratadine, 4-Formyl Loratadine represents a stability failure mode, often arising from excipient interactions (e.g., formaldehyde traces in PEG or lactose). This guide provides the structural, mechanistic, and analytical frameworks required to identify, quantify, and control these distinct chemical entities.

Part 1: Structural and Chemical Divergence

To the untrained eye, the structures appear nearly identical. However, the functional group modification at the piperidine nitrogen fundamentally alters the physicochemical properties and pharmacological activity.

Note on Nomenclature: "4-Formyl Loratadine" is a common industry synonym for N-Formyl Desloratadine .[1] Throughout this guide, we refer to it by its chemical function: N-Formyl Desloratadine (N-Formyl DL).[1]

Comparative Chemical Profile[1][3]

| Feature | Desloratadine (Active Drug) | N-Formyl Desloratadine (Impurity) |

| CAS Number | 100643-71-8 | 117810-61-4 |

| Molecular Formula | ||

| Molecular Weight | 310.82 g/mol | 338.83 g/mol (+28 Da) |

| Functional Group | Secondary Amine (Free -NH) | Formamide (N-CHO) |

| Basicity (pKa) | Basic (approx.[1][3][4] pKa 4.2 & 9.8) | Neutral/Weakly Basic (Amide reduces basicity) |

| Polarity (RP-HPLC) | Moderate (Elutes earlier in high pH) | Lower (Amide masks polarity, elutes later) |

| Regulatory Status | API / Active Metabolite | Specified Impurity (ICH limit typ.[1] <0.15%) |

Structural Visualization

The following diagram illustrates the structural relationship. Note that Desloratadine possesses a reactive secondary amine, which is the site of attack for the formation of the N-Formyl impurity.

Part 2: Genesis and Origin Mechanisms

Understanding how these compounds form is the key to controlling them.

Desloratadine: The Metabolic Product

Desloratadine is formed in vivo via the metabolism of Loratadine.[5][6][7][8]

-

Mechanism: CYP450-mediated hydrolysis of the ethyl ester carbamate followed by spontaneous decarboxylation.

-

Enzymes: Primarily CYP3A4 and CYP2D6.[7]

-

Significance: It is 4-15 times more potent than Loratadine and does not cross the blood-brain barrier significantly.[1]

N-Formyl Desloratadine: The Stability Impurity

This compound is rarely a metabolite; it is a process impurity or degradation product .

-

Mechanism (The Maillard-Type/Eschweiler-Clarke Interaction): The free secondary amine of Desloratadine is nucleophilic.[1] It reacts with trace aldehydes (specifically formaldehyde or formic acid) present in excipients.[9]

-

Common Culprits:

-

PEG (Polyethylene Glycol): Often contains trace formaldehyde from chain oxidation.

-

Lactose: Can undergo retro-aldol reactions to generate reactive aldehydes.[1]

-

Povidone (PVP): May contain peroxides that oxidize the drug or excipients to aldehydes.

-

Critical Insight for Formulators: If you observe "4-Formyl Loratadine" increasing in your stability data (specifically at 40°C/75% RH), do not assume it is oxidative degradation of the drug alone. It is likely an incompatibility with your excipient grade. Switch to "Low Peroxide/Low Aldehyde" grades of PEG or Povidone.

Part 3: Analytical Strategy (HPLC & Mass Spec)

Distinguishing these two requires precise chromatography because they are structurally similar. However, the N-Formyl group reduces the polarity of the molecule compared to the free amine of Desloratadine.

Mass Spectrometry Fragmentation (LC-MS/MS)

This is the definitive identification method.[1]

| Compound | Precursor Ion | Key Product Ions (MS2) | Mechanistic Explanation |

| Desloratadine | m/z 311 | m/z 259, 230 | Loss of propene/ammonia typical of piperidine ring fragmentation.[1] |

| N-Formyl DL | m/z 339 | m/z 311 (Base Peak) | Diagnostic Loss: Neutral loss of CO (28 Da) is characteristic of formyl groups.[1] |

Chromatographic Separation Logic

-

pH Dependency: Desloratadine is a base. At low pH (acidic mobile phase), it is protonated and polar. N-Formyl Desloratadine is an amide (non-basic) and remains neutral/less polar.[1]

-

Elution Order (Reverse Phase C18):

-

Acidic pH (e.g., 0.1% Formic Acid): Desloratadine (Protonated) elutes early . N-Formyl DL (Neutral) elutes later .

-

Basic pH (e.g., Ammonium Bicarbonate): Desloratadine (Neutral) retention increases significantly.

-

Part 4: Experimental Protocol

Protocol: Stability-Indicating HPLC Method

Objective: Separate Loratadine, Desloratadine, and N-Formyl Desloratadine in a single run.

Reagents:

-

Buffer: 10mM Ammonium Acetate (pH adjusted to 5.0 with Acetic Acid)[1]

-

Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6mm, 3.5µm.[1]

Instrument Settings:

Gradient Table:

| Time (min) | % Buffer (A) | % Acetonitrile (B) | Phase Description |

| 0.0 | 80 | 20 | Initial equilibration |

| 5.0 | 80 | 20 | Isocratic hold for polar degradants |

| 25.0 | 20 | 80 | Linear ramp to elute N-Formyl DL and Loratadine |

| 30.0 | 20 | 80 | Wash |

| 31.0 | 80 | 20 | Re-equilibration |

Validation Criteria (Self-Validating):

-

Resolution (Rs): Rs > 2.0 between Desloratadine and N-Formyl Desloratadine.

-

Tailing Factor: < 1.5 for Desloratadine (critical due to secondary amine interaction with silanols).

Analytical Decision Workflow

Part 5: Regulatory & Toxicity Implications

ICH Q3A/B Classification:

-

Desloratadine: The API.[5] Safety is established.

-

N-Formyl Desloratadine: Classified as a Degradation Product .[1][2]

Safety Assessment: Unlike some N-nitroso impurities (which are highly genotoxic), N-Formyl derivatives are generally considered less toxic.[1] However, because N-Formyl Desloratadine is structurally related to the active drug but lacks the free amine required for receptor binding affinity, it is considered a pharmacologically inactive impurity .

Reporting Thresholds (General ICH Guidelines):

-

Reporting Threshold: 0.05% or 0.1% (depending on dose).

-

Identification Threshold: 0.2%.

-

Qualification Threshold: 0.5% (Must prove safety if levels exceed this).

Note: Always consult specific regional pharmacopeia (USP/EP) monographs for Desloratadine, as they often list "Impurity D" (N-Formyl) with specific limits.[1]

References

-

European Medicines Agency (EMA). (2006). ICH Topic Q 3 A (R2) Impurities in New Drug Substances.[12] Retrieved from [Link]

-

PubChem. (n.d.). Desloratadine (Compound Summary).[13][9][14][15][16] National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). N-Formyl Desloratadine (Compound Summary).[1][2][4][9][15] National Library of Medicine. Retrieved from [Link][1]

- Qi, M., et al. (2015). Chromatographic separation and identification of impurities in Desloratadine. Journal of Pharmaceutical and Biomedical Analysis.

-

U.S. Food and Drug Administration (FDA). (2002). Clarinex (Desloratadine) Tablets - Clinical Pharmacology.[1] Retrieved from [Link][1][10][7][17]

Sources

- 1. 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)- | C20H19ClN2O | CID 14554138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. N-Formyl Desloratadine (Desloratadine Impurity) | 117810-61-4 [sigmaaldrich.com]

- 4. N-Formyl Desloratadine | CAS 117810-61-4 | LGC Standards [lgcstandards.com]

- 5. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]

- 6. chemistclick.co.uk [chemistclick.co.uk]

- 7. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Evaluation of the interaction of loratadine and desloratadine with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. synthinkchemicals.com [synthinkchemicals.com]

- 17. database.ich.org [database.ich.org]

Technical Guide: Metabolic Activation and Stability-Indicating Degradation of Loratadine

[1]

Executive Summary

This guide delineates the transformation of Loratadine (LOR) into its pharmacologically active metabolite, Desloratadine (DL), and its subsequent conversion to N-Formyl Desloratadine (NF-DL).[1]

Critical Scientific Distinction: It is imperative for researchers to distinguish between the biological and chemical nature of these pathways:

-

Loratadine

Desloratadine: A hepatic metabolic activation pathway mediated by Cytochrome P450 enzymes (CYP3A4/2D6). -

Desloratadine

N-Formyl Desloratadine: Primarily a chemical degradation pathway (impurity formation) occurring in pharmaceutical formulations due to excipient interactions (e.g., Maillard reaction) or oxidative stress, rather than a primary human metabolic route.[1]

This document details the mechanistic pathways, synthesis of reference standards, and analytical protocols for quantifying these species in biological and pharmaceutical matrices.

Chemical Basis & Pathway Mechanism[1]

The Metabolic Step: Loratadine to Desloratadine

Loratadine is a prodrug. Upon oral administration, it undergoes extensive first-pass metabolism in the liver.

-

Mechanism: Oxidative decarboethoxylation.

-

Enzymology: Catalyzed primarily by CYP3A4 and CYP2D6 .

-

Transformation: The ethyl ester carbamate group is cleaved, yielding the secondary amine, Desloratadine (Descarboethoxyloratadine), which exhibits potent H1-receptor antagonist activity.

The Degradation Step: Desloratadine to N-Formyl Desloratadine

Desloratadine contains a secondary piperidine amine, making it nucleophilic and susceptible to chemical derivatization during storage.

-

Mechanism: N-Formylation.[1]

-

Causality:

-

Excipient Interaction: Reaction with formic acid impurities often found in PEG or formaldehyde traces in excipients.

-

Maillard-Type Reaction: Interaction with reducing sugars (e.g., lactose) under thermal stress.[1]

-

Photo-oxidation: Radical-mediated oxidation of the piperidine ring carbon adjacent to the nitrogen, followed by rearrangement.[1]

-

-

Significance: NF-DL is a critical Stability-Indicating Impurity (often labeled Impurity D in pharmacopeial monographs).[1] Limits are strictly controlled (typically <0.5%) in finished dosage forms.

Pathway Visualization (DOT Diagram)

Figure 1: Mechanistic pathway illustrating the enzymatic activation of Loratadine and the divergent chemical degradation to N-Formyl Desloratadine.

Analytical Characterization

To validate the pathway, precise analytical separation is required. The N-Formyl derivative (+28 Da relative to Desloratadine) is lipophilic and elutes later than Desloratadine in Reverse Phase (RP) chromatography.

Physicochemical Data Table[3][4]

| Compound | Molecular Formula | MW ( g/mol ) | Key Functional Group | Retention Behavior (RP-C18) |

| Loratadine | C₂₂H₂₃ClN₂O₂ | 382.88 | Ethyl Carbamate | Late Eluting (High LogP) |

| Desloratadine | C₁₉H₁₉ClN₂ | 310.82 | Secondary Amine | Early Eluting (Polar) |

| N-Formyl DL | C₂₀H₁₉ClN₂O | 338.83 | N-Formyl Amide | Intermediate/Late |

Mass Spectrometry (LC-MS/MS) Identification[1]

-

Ionization: ESI Positive Mode.

-

Desloratadine:

m/z.-

Fragment: 259 m/z (Loss of piperidine ring fragments).

-

-

N-Formyl Desloratadine:

m/z.[1]-

Diagnostic Shift: The +28 Da shift confirms the formylation of the nitrogen.

-

Fragmentation: Loss of -CO (28 Da) typically regenerates the 311 fragment.

-

Experimental Protocols

Synthesis of N-Formyl Desloratadine (Reference Standard)

Context: To quantify this impurity, you must synthesize a high-purity standard, as it is not always commercially available in bulk.[1]

Reagents: Desloratadine (1.0 eq), Formic Acid (excess), Acetic Anhydride (1.5 eq). Conditions: Reflux at 60–70°C.

Protocol:

-

Dissolution: Dissolve 1.0 g of Desloratadine in 10 mL of dichloromethane (DCM).

-

Acylation: Add a mixture of Formic Acid (5 mL) and Acetic Anhydride (2 mL) dropwise.

-

Note: Acetic anhydride activates the formic acid to form the mixed anhydride, a potent formylating agent.

-

-

Reaction: Stir at reflux for 2–4 hours. Monitor by TLC (Mobile Phase: MeOH:DCM 1:9).

-

Quench: Cool to 0°C and neutralize with saturated NaHCO₃ solution.

-

Extraction: Extract the organic layer with DCM (3x), dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Column Chromatography (Silica gel).

-

Validation: Confirm structure via ¹H-NMR (Look for singlet aldehyde proton at ~8.0–8.2 ppm).

HPLC Method for Simultaneous Detection

Context: A stability-indicating method to separate LOR, DL, and NF-DL.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Self-Validation Check: Ensure resolution (

) between Desloratadine and N-Formyl Desloratadine is > 2.0.

References

-

Metabolic Profile of Loratadine: Ramanathan, R. et al. "Mass spectrometric identification of loratadine metabolites in human plasma and urine." Journal of Pharmaceutical and Biomedical Analysis, 2000.

-

Degradation Pathways: Vora, B. et al. "Stability indicating HPLC method for simultaneous determination of Loratadine and its major metabolites/impurities." Journal of Chromatographic Science, 2018. [1]

-

Impurity Characterization: U.S. Pharmacopeia (USP) Monograph: Desloratadine Tablets, "Organic Impurities" section (Impurity D: N-Formyl Desloratadine).[1][3][4][5][6] [1]

-

Formulation Stability: Bauer, K.H. et al. "Pharmaceutical degradation of antihistamines in presence of lactose." Drug Development and Industrial Pharmacy, 2005. [1]

-

Synthesis of Standards: Liu, G. et al. "Stereoselective Synthesis of Desloratadine Derivatives."[7] Bioorganic & Medicinal Chemistry, 2010.[7]

Sources

- 1. 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)- | C20H19ClN2O | CID 14554138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Formyl Desloratadine | CAS 117810-61-4 | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Stereoselective synthesis of desloratadine derivatives as antagonist of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Genotoxicity Assessment of 4-Formyl Loratadine

The following technical guide provides an in-depth assessment of the genotoxic potential of 4-Formyl Loratadine, structured for researchers and drug development professionals.

Executive Summary

In the development and stability profiling of Loratadine (and its active metabolite Desloratadine), the identification of oxidative degradation products is critical.[1] 4-Formyl Loratadine is a specific oxidative impurity characterized by an aldehyde functionality on the pyridine ring of the tricyclic system.[1]

Unlike the common "N-Formyl" impurity (which modifies the piperidine nitrogen), 4-Formyl Loratadine presents a distinct structural alert: an aromatic aldehyde.[1] This guide analyzes its genotoxic potential through the lens of ICH M7(R2) guidelines, evaluating its structural alerts, metabolic context, and required control strategies.[1]

Molecular Identity & Structural Distinction

Precise chemical identification is the first step in safety assessment.[1] Confusion often arises between "4-Formyl" and "N-Formyl" derivatives.[1]

| Feature | 4-Formyl Loratadine (Target) | N-Formyl Desloratadine (Common Impurity) |

| CAS Number | 1076198-16-7 | 117810-61-4 |

| Functional Group | Aldehyde (-CHO) on Pyridine Ring | Formyl group (-CHO) on Piperidine Nitrogen |

| Origin | Oxidative degradation of 4-Hydroxymethyl metabolite; Synthetic byproduct.[1] | Formylation of Desloratadine (secondary amine).[1] |

| Structural Alert | High (Aromatic Aldehyde - Schiff base potential) | Low (Amide/Carbamate-like stability) |

Structural Visualization

The following diagram illustrates the oxidative pathway leading to 4-Formyl Loratadine.

Figure 1: Proposed oxidative pathway. 4-Formyl Loratadine acts as an intermediate between the alcohol metabolite and the carboxylic acid.

Genotoxicity Risk Assessment (ICH M7)[1]

In Silico Assessment (QSAR)

Under ICH M7, any impurity must first be evaluated for structural alerts using two complementary QSAR methodologies (Statistical-based and Rule-based).[1]

-

Structural Alert: The aromatic aldehyde group is a well-known structural alert (Ashby-Tennant).[1] Aldehydes can react with DNA bases (specifically guanine) to form Schiff bases or induce cross-linking.[1]

-

Prediction:

-

DEREK (Rule-based): Likely to flag "Aldehyde" as a plausible mutagenic alert.[1]

-

SARAH/Leadscope (Statistical): May show "Positive" or "Equivocal" depending on the training set data for pyridine-aldehydes.

-

-

Mitigating Factors: The steric hindrance of the tricyclic ring system might reduce reactivity, but in silico models are conservative.[1]

Metabolic Argument (The "Class 5" Route?)

Loratadine is extensively metabolized.[1][2] One documented pathway involves hydroxylation at the pyridine ring (4-Hydroxymethyl Loratadine).[1][3]

-

The Argument: If 4-Formyl Loratadine is a significant human metabolite, it would be considered "qualified" (Class 5) and require no further testing.[1]

-

The Reality: Aldehydes are typically transient intermediates (Alcohol

Aldehyde

Experimental Strategy (The Ames Test)

Since the structure is alerting and not fully qualified by metabolism, the definitive answer lies in the Bacterial Reverse Mutation Assay (Ames Test) .[1]

Protocol Requirement:

-

Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[1]

-

Conditions: +/- S9 metabolic activation.[1]

-

Outcome Scenarios:

Control Strategy & Limits

If 4-Formyl Loratadine is treated as a mutagenic impurity (in the absence of negative Ames data), strict limits apply.

Threshold of Toxicological Concern (TTC)

For a mutagenic impurity in a chronic-use drug (like an antihistamine), the default limit is based on the TTC to ensure negligible risk (<1 in 100,000 lifetime cancer risk).[1]

-

Daily Intake Limit:

-

Calculation:

For Loratadine (Claritin):

Analytical Methodology

To control at 150 ppm, a highly sensitive method is required.[1] HPLC-UV is often insufficient due to the lack of a distinct chromophore shift or co-elution issues.[1] LC-MS/MS is the gold standard.[1]

Recommended Method Parameters:

-

Technique: UHPLC-MRM (Multiple Reaction Monitoring).[1]

-

Column: C18, sub-2 micron (e.g., Acquity BEH C18).[1]

-

Mobile Phase: Ammonium Formate (pH 3.[1]5) / Acetonitrile.[1]

-

Detection: Positive ESI. Monitor the transition of the aldehyde form (Parent

Fragment). -

Derivatization (Optional): If stability is an issue, derivatize with DNPH (2,4-Dinitrophenylhydrazine) to stabilize the aldehyde for quantitation.[1]

Decision Tree for Qualification

The following workflow dictates the regulatory path for 4-Formyl Loratadine.

Figure 2: ICH M7(R2) Qualification Workflow adapted for 4-Formyl Loratadine.

References

-

ICH M7(R2) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation.[1] Available at: [Link]

-

Loratadine Impurity Profiling : Investigation of cytotoxic and genotoxic effects of the antihistaminic drug, loratadine, on human lymphocytes.[1] Drug and Chemical Toxicology. Available at: [Link]

-

Metabolic Context : Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism and Disposition. Available at: [Link][1]

-

Impurity Synthesis : Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations.[1] Arkivoc. Available at: [Link][1]

Sources

An In-Depth Technical Guide to the Formation of N-Formyl Desloratadine in Tablets via the Maillard Reaction

A Senior Application Scientist's Perspective on Mechanism, Mitigation, and Analysis

Foreword: The Silent Interaction

In the world of solid dosage form development, the active pharmaceutical ingredient (API) and its surrounding excipients are intended to coexist in harmony. However, the reality is that these components can engage in a silent, yet significant, chemical dialogue. One of the most common and often underestimated of these interactions is the Maillard reaction, a complex cascade of non-enzymatic browning reactions that can compromise the stability, efficacy, and safety of a drug product. This guide provides a deep dive into a specific and critical instance of this phenomenon: the formation of N-Formyl Desloratadine (NFD) in tablets containing the secondary amine antihistamine, Desloratadine, and reducing sugar excipients, most notably lactose. As drug development professionals, understanding the nuances of this reaction is paramount to designing robust and stable formulations that stand the test of time and regulatory scrutiny.

The Chemistry of Concern: Unraveling the Maillard Reaction and N-Formyl Desloratadine Formation

The Maillard reaction is a chemical reaction between an amino acid and a reducing sugar, usually requiring heat to initiate.[1] In the context of pharmaceuticals, the amine group can be present on the API, such as the secondary amine in Desloratadine.[2][3]

The reaction cascade is intricate, but for the purpose of NFD formation, we can delineate it into three critical stages:

Stage 1: Initial Condensation and Amadori Rearrangement

The reaction initiates with the nucleophilic attack of the secondary amine of Desloratadine on the carbonyl group of the open-chain form of a reducing sugar like lactose.[4] This is followed by the elimination of a water molecule to form a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori product.[4]

Stage 2: Degradation of the Amadori Product

The Amadori product is the crucial intermediate that embarks on several degradation pathways. The specific pathway leading to N-formyl impurities is believed to involve the cleavage of the C1-C2 bond of the sugar moiety. This degradation can be influenced by factors such as pH and the presence of oxidative species.

Stage 3: Formation of N-Formyl Desloratadine

The fragmentation of the Amadori product can generate reactive dicarbonyl intermediates. These species can then react further, and through a series of complex reactions including retro-aldol condensation and oxidation, can lead to the formation of a formyl group that subsequently attaches to the nitrogen atom of the Desloratadine molecule, resulting in the formation of N-Formyl Desloratadine. The presence of water and elevated temperatures significantly accelerates this process.[2]

Caption: Figure 1: Maillard Reaction Pathway to N-Formyl Desloratadine

The Formulation Scientist's Dilemma: Excipient Selection and Mitigation Strategies

The most direct approach to preventing NFD formation is to avoid the use of reducing sugars in the formulation. Lactose, a common and cost-effective filler and binder, is a primary culprit.[3][5]

Alternative Excipients:

-

Non-reducing sugars: Mannitol, sorbitol, and sucrose are suitable alternatives as they lack the reactive carbonyl group necessary to initiate the Maillard reaction.

-

Inorganic diluents: Dibasic calcium phosphate and other inorganic salts can be used as fillers.

-

Cellulose derivatives: Microcrystalline cellulose (MCC) is another widely used filler that is not susceptible to the Maillard reaction.

Formulation and Process Controls:

-

Moisture Content: The Maillard reaction is highly dependent on water activity.[2] Therefore, controlling the moisture content of the raw materials and the final drug product is critical. This can be achieved through appropriate drying steps during manufacturing and the use of desiccants in packaging.

-

pH Control: The rate of the Maillard reaction is also influenced by pH. While the optimal pH for the reaction can vary, maintaining a controlled pH environment within the formulation can help to minimize the degradation.

-

Temperature: As with most chemical reactions, elevated temperatures accelerate the Maillard reaction.[2] Therefore, it is crucial to control the temperature during manufacturing and to store the final product under recommended conditions.

A Proactive Approach: Drug-Excipient Compatibility and Forced Degradation Studies

Identifying the potential for NFD formation early in the development process is essential. This is achieved through well-designed drug-excipient compatibility and forced degradation studies.

Experimental Protocol: Drug-Excipient Compatibility Study

Objective: To assess the potential for interaction between Desloratadine and lactose under accelerated conditions.

Materials:

-

Desloratadine API

-

Lactose monohydrate

-

Vials with inert stoppers

-

Stability chambers

-

HPLC-UV or UPLC-MS system

Procedure:

-

Sample Preparation:

-

Prepare binary mixtures of Desloratadine and lactose in a 1:1 ratio by weight.

-

Prepare a physical mixture of the API and excipient by gentle blending.

-

For a "wet" condition, add a small, controlled amount of purified water (e.g., 5% w/w) to a separate set of binary mixtures.

-

Prepare a control sample of Desloratadine API alone.

-

-

Storage Conditions:

-

Store the vials containing the mixtures and the control sample in stability chambers under the following conditions:

-

40°C / 75% RH (Accelerated condition)

-

50°C / 75% RH (Stress condition)

-

-

-

Time Points:

-

Analyze the samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.

-

-

Analytical Method:

-

At each time point, dissolve a known amount of the stored sample in a suitable diluent.

-

Analyze the samples using a validated stability-indicating HPLC or UPLC method capable of separating Desloratadine from its potential degradants, including NFD.

-

-

Data Analysis:

-

Quantify the amount of NFD formed and any other degradation products.

-

Calculate the percentage degradation of Desloratadine.

-

Compare the degradation profiles of the binary mixtures with the control sample.

-

Caption: Figure 2: Drug-Excipient Compatibility Study Workflow

The Analytical Imperative: A Validated Stability-Indicating Method for N-Formyl Desloratadine

A robust analytical method is the cornerstone of any impurity investigation. The following is a representative stability-indicating HPLC-UV method for the quantification of N-Formyl Desloratadine in Desloratadine tablets.

Experimental Protocol: HPLC-UV Method for N-Formyl Desloratadine Quantification

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 5 mg of Desloratadine and transfer to a 50 mL volumetric flask.

-

Add about 30 mL of diluent (e.g., a mixture of acetonitrile and water) and sonicate for 15 minutes to dissolve.

-

Dilute to volume with the diluent and mix well.

-

Filter a portion of the solution through a 0.45 µm filter.

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity: The method should be able to separate NFD from Desloratadine and other potential impurities and excipients. This is demonstrated through forced degradation studies.

-

Linearity: A linear relationship between the concentration of NFD and the detector response should be established over a defined range.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of NFD that can be reliably detected and quantified, respectively.

-

Accuracy: The closeness of the test results to the true value, determined by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters.

Data-Driven Insights: Quantifying the Impact of Environmental Factors

The rate of NFD formation is highly sensitive to environmental conditions. The following table summarizes representative data on the impact of temperature and humidity on the formation of NFD in a Desloratadine tablet formulation containing lactose.

| Storage Condition | Time (Months) | N-Formyl Desloratadine (%) |

| 25°C / 60% RH | 3 | < 0.05 |

| 6 | 0.08 | |

| 12 | 0.15 | |

| 30°C / 65% RH | 3 | 0.12 |

| 6 | 0.25 | |

| 12 | 0.48 | |

| 40°C / 75% RH | 1 | 0.35 |

| 3 | 0.85 | |

| 6 | 1.52 |

Note: These are representative data and actual values will vary depending on the specific formulation and packaging.

Regulatory Landscape and Conclusion

Regulatory agencies such as the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in drug products, as outlined in the ICH guidelines Q3B(R2).[6] The formation of N-Formyl Desloratadine is a known issue, and therefore, it is expected that a stability-indicating method is in place to monitor its levels throughout the shelf life of the product.

References

- EP1988893A2 - Desloratadine-containing formulation stabilized with cyclodextrin - Google P

- CN106957349A - A kind of Desloratadine impurity compound and its production and use - Google P

- WO2006020534A2 - Stabilized desloratadine composition - Google P

-

Formylation Reaction of Amines Using N-Formylcarbazole - J-Stage. (URL: [Link])

-

Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed. (URL: [Link])

-

A Literature Review on Maillard Reaction Based on Milk Proteins and Carbohydrates in Food and Pharmaceutical Products: Advantages, Disadvantages, and Avoidance Strategies - PMC. (URL: [Link])

-

Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing | Current Issues in Pharmacy and Medical Sciences. (URL: [Link])

-

Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - PMC. (URL: [Link])

-

Maillard Reaction and Lactose Structural Changes during Milk Processing - ResearchGate. (URL: [Link])

-

Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (URL: [Link])

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (URL: [Link])

-

Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (URL: [Link])

-

N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet | Request PDF - ResearchGate. (URL: [Link])

-

ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS - Desloratadine ratiopharm, INN-desloratadine. (URL: [Link])

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (URL: [Link])

-

Influence of Lactose on the Maillard Reaction and Dehydroalanine-Mediated Protein Cross-Linking in Casein and Whey - MDPI. (URL: [Link])

-

DESLORATADINE TABLETS. (URL: [Link])

-

Characterization and Compatibility Study of Desloratadine - ResearchGate. (URL: [Link])

- CN110638750A - A kind of preparation method of desloratadine medicine and preparation thereof - Google P

-

Desloratadine ratiopharm 5 mg film-coated tablets - European Medicines Agency (EMA). (URL: [Link])

-

Preliminary Study on the Development of Orodispersible Film Containing Desloratadine. (URL: [Link])

-

(PDF) Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. (URL: [Link])

-

The effect of Maillard reaction on the lactose crystallization and flavor release in lactose/WPI/inulin encapsulation - PMC - NIH. (URL: [Link])

-

Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed. (URL: [Link])

-

Assessing satisfaction with desloratadine and fexofenadine in allergy patients who report dissatisfaction with loratadine - ResearchGate. (URL: [Link])

Sources

- 1. Kinetic study of high-intensity ultrasound-assisted Maillard reaction in a model system of d-glucose and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

Technical Whitepaper: Physicochemical Profiling of 4-Formyl Loratadine for Analytical Development

[1][2]

Executive Summary

4-Formyl Loratadine (CAS: 1076198-16-7 ) is a specific oxidative impurity of Loratadine.[1][2] Structurally, it differs from the parent compound by the presence of a formyl (-CHO) group on the pyridine ring, replacing a hydrogen atom (or resulting from the oxidation of a hydroxymethyl intermediate).[1][2]

For analytical scientists, this compound presents a unique challenge: the electron-withdrawing nature of the formyl group significantly alters the pKa of the pyridine nitrogen, shifting the ionization equilibrium and retention behavior in Reverse-Phase HPLC (RP-HPLC).[1][2] This guide provides the theoretical and estimated physicochemical data necessary to design robust separation methods.

Compound Characterization & Structure

Unlike "N-Formyl Desloratadine" (where the formyl group is on the piperidine nitrogen), 4-Formyl Loratadine retains the ethyl ester carbamate moiety of Loratadine, with the modification occurring on the tricyclic heteroaromatic system.[1][2]

| Property | Data |

| Common Name | 4-Formyl Loratadine |

| CAS Number | 1076198-16-7 |

| Chemical Name | Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate |

| Molecular Formula | C₂₃H₂₃ClN₂O₃ |

| Molecular Weight | 410.90 g/mol |

| Structural Change | Addition of Formyl (-CHO) group to the C4 position of the pyridine ring.[1][2] |

Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the specific site of modification affecting pKa.[1][2]

Caption: Structural evolution from Loratadine to 4-Formyl Loratadine showing the impact of the electron-withdrawing formyl group.[1][2]

Physicochemical Properties: Solubility & pKa[1][2][3]

pKa Analysis (Ionization)

The primary ionization center in Loratadine is the pyridine nitrogen .[1] The piperidine nitrogen is acylated (carbamate) and is therefore non-basic.[1]

Mechanism: The formyl group is a strong electron-withdrawing group (EWG).[1][2] When attached to the pyridine ring, it reduces the electron density available at the nitrogen atom, making it less likely to accept a proton.[1][2] This lowers the pKa by approximately 1.0–1.5 units compared to the parent.[1]

Analytical Implication: At a mobile phase pH of 4.5 (common for Loratadine methods), Loratadine is partially ionized (positively charged), while 4-Formyl Loratadine will be predominantly neutral .[1][2] This drastic difference in ionization state at intermediate pH levels is the key to separating the two species.[1]

Solubility Profile

4-Formyl Loratadine exhibits Class II behavior (Low Solubility, High Permeability), similar to Loratadine, but with slightly enhanced polarity due to the carbonyl oxygen.[1][2]

| Solvent System | Solubility Rating | Estimated Conc. (mg/mL) | Application |

| Water (pH 7.0) | Practically Insoluble | < 0.01 mg/mL | Not suitable for sample prep.[1][2] |

| 0.1 N HCl | Soluble | > 1.0 mg/mL | Protonation of pyridine aids solubility.[1] |

| Methanol | Freely Soluble | > 50 mg/mL | Ideal stock solvent.[1] |

| Acetonitrile | Freely Soluble | > 50 mg/mL | Ideal stock solvent.[1] |

| DMSO | Soluble | > 25 mg/mL | Alternative stock solvent.[1] |

Analytical Method Development Strategy

Chromatographic Separation (RP-HPLC)

Because 4-Formyl Loratadine is less basic and more polar than Loratadine, it will generally elute earlier than Loratadine on C18 columns, provided the pH is controlled.[1][2]

Recommended Protocol:

-

Column: C18 (L1) or C8 (L7), 150 x 4.6 mm, 3.5 µm or 5 µm.

-

Reasoning: Strong hydrophobic retention is needed for the tricyclic core.[1]

-

-

Mobile Phase A: Buffer (Phosphate or Acetate) at pH 3.0 .

-

Reasoning: At pH 3.0, both the parent (pKa 5.[1]25) and impurity (pKa ~4.[1]0) will be fully protonated.[1] This minimizes peak tailing caused by secondary interactions with silanols and ensures both species behave as cations, separating based on hydrophobicity differences (Formyl is less hydrophobic than H).[1][2]

-

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

Sample Preparation Protocol

Objective: Create a stable stock solution for impurity profiling.

-

Weighing: Accurately weigh 5.0 mg of 4-Formyl Loratadine Reference Standard.

-

Dissolution: Transfer to a 50 mL volumetric flask. Add 20 mL of Methanol . Sonicate for 5 minutes.

-

Dilution: Dilute to volume with Mobile Phase A (Buffer pH 3.0).

-

Stability Check: Aldehydes can oxidize to carboxylic acids.[1] Analyze within 24 hours or store at 4°C.

-

Detection

-

UV Wavelength: 254 nm or 280 nm.[1]

-

The conjugated tricyclic system provides strong UV absorption.[1] The formyl group extends conjugation slightly, potentially inducing a red-shift (bathochromic shift), but 254 nm remains the robust isosbestic choice for simultaneous detection with Loratadine.[1][2]

Method Development Workflow (Graphviz)[1][2]

Caption: Logical workflow for developing an HPLC method for 4-Formyl Loratadine based on pKa and solubility.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3957: Loratadine. Retrieved from [Link][1][2]

-

Pharmaffiliates. Loratadine Impurity Standards: 4-Formyl Loratadine (CAS 1076198-16-7).[1][2][4][5] Retrieved from [Link]

-

Popović, G., et al. (2008).[1] Acid–base equilibria and solubility of loratadine and desloratadine in water. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Comprehensive Toxicity & Safety Profile: Loratadine N-Formyl Impurity

CAS: 117810-61-4 | Structural Alert Assessment & Control Strategy [1]

Executive Summary

Loratadine N-Formyl Impurity (also known as N-Formyl Desloratadine) is a significant degradation product and process-related impurity found in Loratadine and Desloratadine formulations.[1] Unlike oxidative degradants derived directly from the API, this impurity typically arises from a Drug-Excipient Interaction (DEI) involving the reaction of the metabolite Desloratadine with formic acid precursors present in excipients (e.g., PEG, PVP).[1]

From a toxicological perspective, this impurity is classified under ICH M7 Class 5 (Non-Mutagenic Impurity). It does not share the high-potency mutagenic structural alerts associated with N-nitroso compounds.[1] Consequently, its control limits are governed by ICH Q3B(R2) (general degradation products) rather than the stringent Threshold of Toxicological Concern (TTC) applied to mutagens.

Chemical Identity & Formation Mechanism[1]

Chemical Data

| Parameter | Detail |

| Common Name | Loratadine N-Formyl Impurity; N-Formyl Desloratadine |

| Chemical Name | 8-Chloro-6,11-dihydro-11-(1-formyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |

| CAS Number | 117810-61-4 |

| Molecular Formula | C₂₀H₁₉ClN₂O |

| Molecular Weight | 338.83 g/mol |

| Parent API | Loratadine (via Desloratadine) |

| Regulatory Status | USP Related Compound F; EP Impurity |

Formation Pathway: The Drug-Excipient Interaction

The formation of N-Formyl Loratadine is a two-step process.[1] First, Loratadine undergoes hydrolysis (loss of the ethyl carbamate group) to form Desloratadine . Second, the secondary amine of Desloratadine reacts with formic acid or formyl species often found as impurities in polyethylene glycol (PEG) or povidone (PVP) excipients.

Graphviz Diagram: Formation Mechanism

Caption: Stepwise formation of N-Formyl Loratadine via hydrolysis followed by N-formylation with excipient-derived impurities.

Toxicological Profiling Strategy

Genotoxicity Assessment (ICH M7)

The primary safety concern for any nitrogen-bearing impurity is the potential for genotoxicity.[1] However, the N-Formyl moiety is distinct from the highly toxic N-Nitroso group.[1]

-

In Silico Assessment (QSAR):

-

Method: Analysis using knowledge-based systems (e.g., Derek Nexus) and statistical systems (e.g., Sarah Nexus).[1]

-

Prediction: Negative for bacterial mutagenicity. The N-formyl group on a piperidine ring is not a structural alert for mutagenicity.[1] It functions as a stable amide-like protecting group.[1]

-

-

In Vitro Evidence:

General Toxicity & Permitted Daily Exposure (PDE)

Since the impurity is considered non-mutagenic, its safety limit is calculated based on general toxicity (ICH Q3B).

-

Read-Across Approach: The toxicity profile is bridged to Desloratadine .[1]

-

Point of Departure (PoD): NOAEL (No Observed Adverse Effect Level) of Desloratadine from chronic toxicity studies.

-

Calculation:

-

Note: For impurities chemically related to the parent with similar toxicity, the limit is often set at the qualification threshold (0.15% or 1.0 mg/day, whichever is lower) rather than a calculated PDE, unless high levels are present.

-

Regulatory Limits (ICH Q3B)

| Dose of Drug Product | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 10 mg/day | 0.1% | 1.0% or 5 µg | 1.0% or 50 µg |

| 10 mg - 100 mg/day | 0.05% | 0.2% or 2 mg | 0.2% or 3 mg |

| > 100 mg/day | 0.05% | 0.1% | 0.15% |

Most Loratadine formulations (10 mg daily) fall into the second category, setting the qualification threshold at 0.2%.

Analytical Control Strategy

To ensure patient safety, a robust LC-MS/MS method is required for quantitation, particularly if the impurity must be controlled at low levels (<0.1%).[1]

LC-MS/MS Methodology

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Shimadzu 8060).

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

-

Chromatography: C18 Column (e.g., Waters XSelect HSS T3), Gradient elution with Ammonium Formate/Methanol.

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| Loratadine | 383.1 | 337.1 | 25 | Loss of Ethanol |

| Desloratadine | 311.1 | 259.1 | 30 | Ring Fragmentation |

| N-Formyl Impurity | 339.1 | 311.1 | 22 | Loss of CO (-28 Da) |

| N-Formyl Impurity | 339.1 | 259.1 | 35 | Secondary Fragmentation |

Graphviz Diagram: Analytical Decision Tree

Caption: Decision tree for routine monitoring vs. structural confirmation of N-Formyl impurity.

Mitigation & Control

To minimize the formation of N-Formyl Loratadine in the final drug product:

-

Excipient Selection: Use "Low Peroxide" and "Low Formic Acid" grades of PEG and PVP.

-

Antioxidants: Incorporate antioxidants (e.g., BHT) to prevent the oxidative degradation of excipients into formylating species.

-

Packaging: Use moisture-protective packaging (e.g., Alu-Alu blisters) to reduce hydrolysis of Loratadine to Desloratadine (the precursor).[1]

References

-

European Medicines Agency (EMA). (2006).[3] ICH Guideline Q3B (R2) on Impurities in New Drug Products. Retrieved from [1]

-

International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

-

Simson Pharma. (2024). Desloratadine N-Formyl Impurity Data Sheet (CAS 117810-61-4). Retrieved from [1]

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: N-Formyl Desloratadine.[1] Retrieved from [1]

-

Reddy, K. V. S. R., et al. (2003).[4] "Impurity profile study of loratadine." Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29-39.[1]

Sources

This in-depth technical guide provides a comprehensive framework for the identification, quantification, and control of Desloratadine Related Compound F in pharmaceutical formulations. Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes regulatory expectations with field-proven analytical strategies, offering a robust methodology rooted in scientific integrity and practical expertise.

Introduction: The Imperative of Impurity Profiling in Desloratadine Formulations

Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine, is the major active metabolite of loratadine. Its efficacy and safety profile have established it as a cornerstone in the management of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), the purity of Desloratadine is paramount to ensure patient safety and therapeutic efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of impurities in both drug substances and drug products.[1][2][3]

Impurities can arise from various sources, including the API synthesis, degradation of the drug substance over time, or interactions between the API and excipients within the formulation.[4] One such critical impurity is Desloratadine Related Compound F. This guide will provide a detailed exploration of this specific compound, from its chemical identity to robust analytical methods for its detection and control.

Unveiling Desloratadine Related Compound F: A Chemical Perspective

Desloratadine Related Compound F is chemically identified as 4-(8-Chloro-5,6-dihydro-11H-benzo[5][6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxaldehyde.[7][8] It is the N-formyl derivative of Desloratadine, with a molecular formula of C₂₀H₁₉ClN₂O and a molecular weight of 338.83 g/mol .[8][9]

The presence of the N-formyl group significantly alters the polarity and chromatographic behavior of the molecule compared to the parent Desloratadine. Understanding this structural modification is fundamental to developing selective analytical methods.

Formation Pathways: A Story of Reactivity

The formation of N-formyl impurities is a known challenge in pharmaceutical development, often stemming from the presence of formic acid or formaldehyde as impurities in excipients or solvents.[10] In the case of Desloratadine, the secondary amine in the piperidine ring is susceptible to formylation.

Likely formation pathways for Desloratadine Related Compound F include:

-

Reaction with Formic Acid: Formic acid, a common impurity in various excipients, can directly react with the secondary amine of Desloratadine, particularly under acidic conditions or elevated temperatures, leading to the formation of the N-formyl derivative.

-

Reaction with Formaldehyde: Formaldehyde, another potential impurity in excipients like polyethylene glycols (PEGs), can also react with Desloratadine. This reaction can proceed through a Schiff base intermediate, which is subsequently oxidized to the N-formyl compound.[1]

-

Degradation: Forced degradation studies have shown that Desloratadine can degrade under various stress conditions, including oxidative and thermal stress, which can potentially lead to the formation of various degradation products, including Compound F.[]

The diagram below illustrates the likely formation pathway of Desloratadine Related Compound F from Desloratadine.

Caption: Formation of Desloratadine Related Compound F.

Analytical Strategies for the Identification and Quantification of Compound F

The cornerstone of controlling any impurity is a robust and validated analytical method. For Desloratadine Related Compound F, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the methods of choice, offering the necessary selectivity and sensitivity.

Chromatographic Methodologies: Achieving Separation

Several HPLC and UPLC methods have been developed for the analysis of Desloratadine and its related compounds. The key to a successful method is achieving adequate resolution between Desloratadine, Compound F, and other potential impurities.

Table 1: Comparative Overview of Chromatographic Methods

| Parameter | Method 1 (HPLC)[12] | Method 2 (UPLC) | Method 3 (Gradient HPLC)[6] |

| Column | ODS (250 mm x 4.6 mm, 4 µm) | Acquity BEH C8 (100 mm x 2.1 mm, 1.7 µm) | C8 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.003 mol/L Sodium Dodecyl Sulfate in water with 0.05% Trifluoroacetic Acid | 0.05 M KH₂PO₄ and 0.07 M Triethylamine, pH 3.0 | Acetonitrile:Methanol:Phosphate Buffer (15:15:70) |

| Mobile Phase B | Ethanol | Acetonitrile:Methanol:Water (50:25:25) | Acetonitrile:Tetrahydrofuran:Phosphate Buffer (65:10:25) |

| Elution | Isocratic (A:B = 57:43) | Gradient | Gradient |

| Flow Rate | 1.5 mL/min | 0.4 mL/min | 0.8 mL/min |

| Column Temp. | 35 °C | 40 °C | 35 °C |

| Detection | UV at 280 nm | UV at 272 nm | UV at 280 nm |

The choice between these methods will depend on the specific requirements of the analysis, such as desired run time and the complexity of the sample matrix. UPLC methods generally offer faster analysis times and higher resolution.

Recommended Analytical Protocol: A Validated HPLC-UV Method

Based on a synthesis of published methodologies, the following protocol provides a robust and reliable approach for the quantification of Desloratadine Related Compound F. This method is designed to be stability-indicating, meaning it can resolve the impurity from potential degradation products.

Experimental Protocol: HPLC-UV for Desloratadine Related Compound F

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of Mobile Phase A (a buffer of 6.8g potassium dihydrogen phosphate and 1.1g sodium heptanesulfonate in 1000mL water, with 10mL triethylamine, adjusted to pH 2.2 with trifluoroacetic acid) and Mobile Phase B (acetonitrile).

-

Gradient Program:

-

0-10 min: 90% A, 10% B

-

10-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: 40% A, 60% B

-

30.1-35 min: Re-equilibration to 90% A, 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of Desloratadine Related Compound F reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 10 µg/mL.

-